molecular formula C9H20NP B14363249 2,2,6,6-Tetramethyl-1-phosphanylpiperidine CAS No. 93583-24-5

2,2,6,6-Tetramethyl-1-phosphanylpiperidine

Cat. No.: B14363249
CAS No.: 93583-24-5
M. Wt: 173.24 g/mol
InChI Key: UKRCFCMUUSPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-1-phosphanylpiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a phosphanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable phosphanylating agent. One common method involves the use of chlorophosphines under controlled conditions to introduce the phosphanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-phosphanylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-Tetramethyl-1-phosphanylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the methyl groups can also affect the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.

    N,N-Diisopropylethylamine: Another hindered amine, but with different steric and electronic properties.

    Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.

Uniqueness

2,2,6,6-Tetramethyl-1-phosphanylpiperidine is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in coordination chemistry and organic synthesis.

Properties

CAS No.

93583-24-5

Molecular Formula

C9H20NP

Molecular Weight

173.24 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl)phosphane

InChI

InChI=1S/C9H20NP/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7,11H2,1-4H3

InChI Key

UKRCFCMUUSPAHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1P)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.